(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine

Medicinal Chemistry Drug Design Physicochemical Properties

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1020034-89-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family. It features a chloro substituent at the 8-position of the imidazo ring and a methanamine functional group at the 2-position.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B13035488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)Cl)CN
InChIInChI=1S/C8H8ClN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2
InChIKeyYWLRACIPQXRWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine as a Research Intermediate


(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1020034-89-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family . It features a chloro substituent at the 8-position of the imidazo ring and a methanamine functional group at the 2-position . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry research, particularly for the development of kinase inhibitors and antimicrobial agents [1]. Commercial availability is typically at 95% purity, with a molecular weight of 181.62 g/mol and molecular formula C₈H₈ClN₃ .

Why (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine Cannot Be Substituted with Other Imidazopyridine Analogs


Substitution of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine with other chloro-imidazopyridine regioisomers or analogs is not trivial due to the specific influence of substituent position on physicochemical properties, metabolic stability, and biological activity. The 8-chloro substitution pattern significantly alters electronic properties and lipophilicity compared to 7-chloro or unsubstituted analogs . Furthermore, class-level evidence indicates that C-8 chlorination confers substantial protection against cytochrome P450-mediated metabolism, a property not shared by regioisomers with chlorine at other positions . These differences directly impact synthetic utility in drug discovery programs where specific substitution patterns are required for target engagement and pharmacokinetic optimization.

Quantitative Differentiation Evidence for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine


Lipophilicity Differentiation: 8-Chloro vs 7-Chloro Regioisomers

The 8-chloro regioisomer ((8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine, CAS 1020034-89-2) exhibits distinct lipophilicity compared to the 7-chloro analog ((7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine, CAS 886364-25-6). Computed XLogP3 values differ by approximately 0.6 units (1.9 for 8-chloro vs 1.3 for 7-chloro) [1][2]. This difference in lipophilicity influences membrane permeability and binding interactions in bioactive molecules [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability Advantage Conferred by C-8 Chlorination

Chlorine substitution at the C-8 position of the imidazo[1,2-a]pyridine scaffold provides substantial protection against cytochrome P450-mediated oxidative metabolism . Comparative microsomal stability studies have demonstrated that C-8 chlorination significantly reduces metabolic degradation compared to unsubstituted or alternatively substituted analogs .

Pharmacokinetics Drug Metabolism ADME

Nematicidal Activity of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives

Derivatives containing the 8-chloroimidazo[1,2-a]pyridine core demonstrate potent nematicidal activity. In vitro assays against Caenorhabditis elegans showed compound 10 (LC50 = 40.31 mg/L) exhibiting greater activity than the commercial standard fosthiazate (LC50 = 73.26 mg/L) [1]. In vivo testing against Meloidogyne incognita demonstrated superior efficacy for compound 10 (67.44%, 75.58%, 83.72%) compared to fluopyram (44.65%, 64.19%, 80.47%) at concentrations of 50, 100, and 200 mg/L, respectively [1].

Agrochemical Nematicide Fungicide

Fungicidal Activity Superiority Against Rhizoctonia solani

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives exhibit significantly enhanced antifungal activity. Compound 13 demonstrated an EC50 of 3.33 mg/L against Rhizoctonia solani, which is approximately 34-fold more potent than fluopyram (EC50 = 112.74 mg/L) [1]. In pot assays, compound 13 provided 83.95% and 91.26% protection at 100 and 200 mg/L, respectively, comparable to carbendazim (86.90% and 96.67%) [1].

Agrochemical Fungicide Plant Protection

Optimal Procurement and Research Applications for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine


Kinase Inhibitor Lead Optimization Requiring Enhanced Metabolic Stability

Medicinal chemistry programs developing kinase inhibitors should prioritize procurement of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine when metabolic stability is a critical optimization parameter. The C-8 chlorination pattern confers protection against cytochrome P450-mediated oxidative metabolism, as demonstrated by comparative microsomal stability studies . This property makes the compound particularly valuable as a scaffold or intermediate in programs targeting kinases where improved half-life and exposure are desired.

Agrochemical Development of Nematicides and Fungicides

Research groups developing novel nematicides and fungicides should procure 8-chloroimidazo[1,2-a]pyridine derivatives as core scaffolds. Quantitative evidence demonstrates that 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives outperform commercial standards: LC50 of 40.31 mg/L vs fosthiazate 73.26 mg/L against C. elegans, and EC50 of 3.33 mg/L vs fluopyram 112.74 mg/L against R. solani . These performance advantages justify the selection of 8-chloro-substituted imidazopyridines over alternative heterocyclic scaffolds for agrochemical lead discovery.

SAR Studies Exploring Regioisomeric Effects on Lipophilicity and Target Engagement

Structure-activity relationship (SAR) investigations requiring systematic exploration of substituent position effects should include (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine as a key comparator. The XLogP3 difference of 0.6 units (1.9 for 8-chloro vs 1.3 for 7-chloro) [1] provides a quantifiable lipophilicity differentiation that can be correlated with changes in membrane permeability, target binding, and ultimately biological activity. This regioisomeric pair serves as an excellent probe set for understanding the impact of chlorine position on physicochemical and pharmacological properties.

Synthetic Intermediate for Antituberculosis and Antimicrobial Agents

Procurement of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is justified for research programs targeting tuberculosis and antimicrobial indications. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry , with specific derivatives showing activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) [1]. The 8-chloro substitution pattern provides a versatile handle for further functionalization while maintaining the core scaffold's favorable drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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